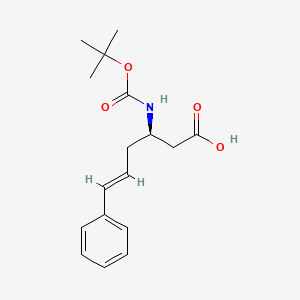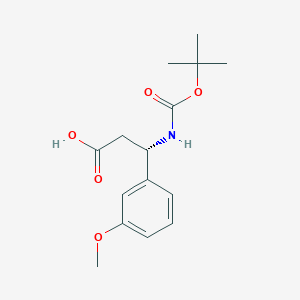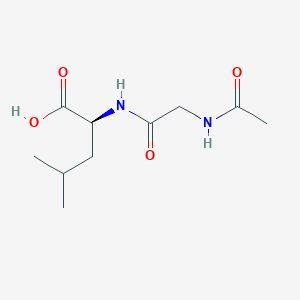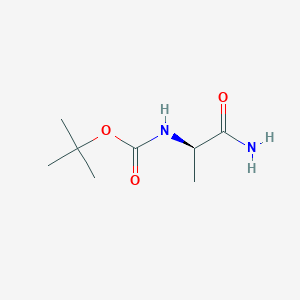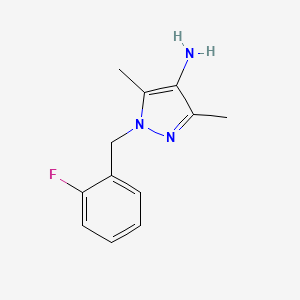
1-(2-氟苄基)-3,5-二甲基-1H-吡唑-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antifungal, and antipsychotic properties. The presence of a fluorobenzyl group may influence the biological activity of the compound by affecting its binding to biological targets.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the construction of the pyrazole core followed by the introduction of various substituents to achieve the desired biological activity. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents involved the creation of a pyrazole core and subsequent functionalization with benzyl and cyclopropyl groups . Although the specific synthesis of "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. The structure elucidation process typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the structure of a cannabimimetic designer drug with a pyrazole skeleton was elucidated using NMR and MS, and the comparison of predicted and observed chemical shifts was essential for determining the structure . This approach could be applied to analyze the molecular structure of "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine."
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which can be exploited to modify their structure and, consequently, their biological activity. The reactivity of the pyrazole ring allows for the introduction of different substituents, which can lead to the discovery of new compounds with potential therapeutic applications. For example, the condensation of different aldehydes with pyrazolone derivatives has been used to synthesize novel compounds with potential pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are important for their practical application as therapeutic agents. These properties can be influenced by the substituents on the pyrazole ring. For instance, the thermal stability and phase transitions of a pyrazole derivative were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), and polymorphism screening was performed to determine the crystalline forms of the compound . Similar studies could be conducted to characterize the physical and chemical properties of "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine."
科学研究应用
Synthesis of New Azo Schiff Bases
Research by Özkınalı et al. (2018) involved synthesizing new pyrazole Schiff bases, including derivatives similar to 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, for spectroscopic and theoretical investigations. These compounds were characterized using various spectroscopic techniques and theoretical calculations based on density functional theory (Özkınalı et al., 2018).
Microwave Irradiation in Synthesis
Han et al. (2009) described the successful synthesis of new heterocyclic compounds, including pyrazolo[3,4-b][1,6]naphthyridine derivatives, under microwave irradiation. This method highlights the synthetic versatility of compounds related to 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, offering a short route and operational simplicity for small-scale fast synthesis (Han et al., 2009).
Antibacterial Candidate Development
Yang et al. (2014) developed a route for the large-scale preparation of a novel oxazolidinone antibacterial candidate, involving a compound structurally similar to 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. This showcases the potential of such compounds in the development of new antibacterial agents (Yang et al., 2014).
Regioselective Synthesis for High-Fluorescence Intensity Compounds
Szlachcic et al. (2017) focused on the regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines, indicating the use of similar compounds in creating high-fluorescence intensity compounds for potential application in organic light-emitting diodes (Szlachcic et al., 2017).
Synthesis of Fluorocontaining Derivatives for Pyrazolo[3,4-d]pyrimidines
Eleev et al. (2015) synthesized fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, indicating the utility of compounds like 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in the creation of novel pyrazolo[3,4-d]pyrimidine structures (Eleev et al., 2015).
安全和危害
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. Unfortunately, specific safety and hazard information for “1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” is not readily available in the literature.
未来方向
The future directions for research on “1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications3.
Please note that the information provided is based on the available literature and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13/h3-6H,7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORLBQHCNWXONX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427098 |
Source


|
| Record name | 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
CAS RN |
895929-68-7 |
Source


|
| Record name | 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





